molecular formula C14H10Cl2O3S B14514008 [4-Chloro-3-(methanesulfonyl)phenyl](4-chlorophenyl)methanone CAS No. 62938-16-3

[4-Chloro-3-(methanesulfonyl)phenyl](4-chlorophenyl)methanone

Cat. No.: B14514008
CAS No.: 62938-16-3
M. Wt: 329.2 g/mol
InChI Key: COTDIGVUKVNKRP-UHFFFAOYSA-N
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Description

4-Chloro-3-(methanesulfonyl)phenylmethanone is an organic compound with the molecular formula C13H9Cl2O3S It is a derivative of benzophenone, characterized by the presence of chloro and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methanesulfonyl)phenylmethanone typically involves the reaction of 4-chlorobenzophenone with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydrogen atom by the methanesulfonyl group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methanesulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Substitution Products: Amino or thiol derivatives

    Reduction Products: Alcohol derivatives

    Oxidation Products: Sulfone derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used in the production of specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methanesulfonyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzophenone
  • 4-Chlorophenyl methanesulfonyl chloride
  • 4-Chloro-3-nitrophenyl(phenyl)methanone

Uniqueness

Compared to similar compounds, 4-Chloro-3-(methanesulfonyl)phenylmethanone is unique due to the presence of both chloro and methanesulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62938-16-3

Molecular Formula

C14H10Cl2O3S

Molecular Weight

329.2 g/mol

IUPAC Name

(4-chloro-3-methylsulfonylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H10Cl2O3S/c1-20(18,19)13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI Key

COTDIGVUKVNKRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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